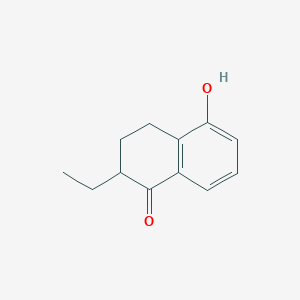
2-Ethyl-5-hydroxy-tetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-hydroxy-tetralin-1-one is an organic compound belonging to the tetralin family Tetralins are partially hydrogenated derivatives of naphthalene, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-tetralin-1-one typically involves the following steps:
Friedel-Crafts Alkylation:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation of the tetralin ring. This can be done using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxy-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-Ethyl-5-oxo-tetralin-1-one or 2-Ethyl-5-carboxy-tetralin-1-one.
Reduction: Formation of 2-Ethyl-5-hydroxy-tetralin-1-ol.
Substitution: Formation of various substituted tetralin derivatives.
Scientific Research Applications
2-Ethyl-5-hydroxy-tetralin-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-tetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetralin: The parent compound, lacking the ethyl and hydroxyl substituents.
1-Tetralone: A ketone derivative of tetralin.
5-Hydroxy-tetralin: A hydroxylated derivative without the ethyl group.
Uniqueness
2-Ethyl-5-hydroxy-tetralin-1-one is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78757-81-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-8-6-7-9-10(12(8)14)4-3-5-11(9)13/h3-5,8,13H,2,6-7H2,1H3 |
InChI Key |
XBEXXKGEVYNVED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
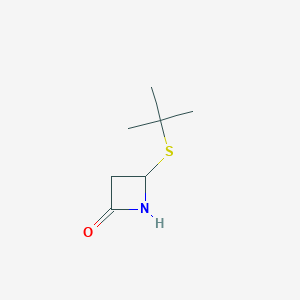
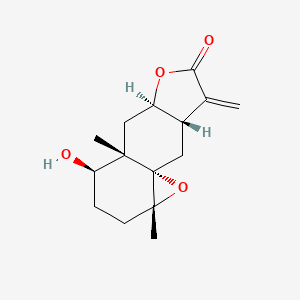
silane](/img/structure/B14446264.png)
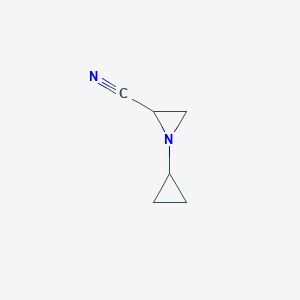

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
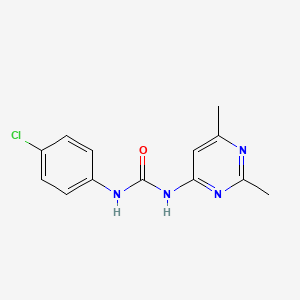
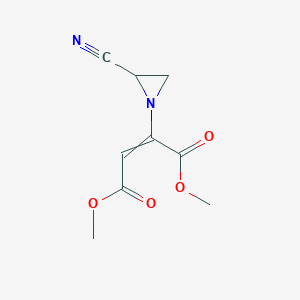
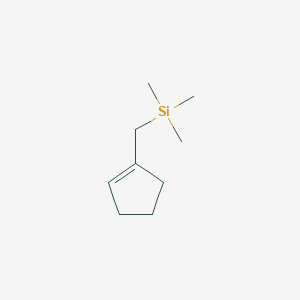
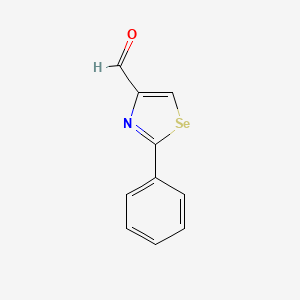
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)

![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
